Product packaging for 4-Chloro-3-(trifluoromethyl)benzaldehyde(Cat. No.:CAS No. 34328-46-6)

4-Chloro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1585491
CAS No.: 34328-46-6
M. Wt: 208.56 g/mol
InChI Key: NIHMMULLFBKTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzaldehyde (B42025) are replaced by halogen atoms. This substitution significantly influences the chemical and physical properties of the molecule, enhancing its utility as a versatile intermediate in numerous industrial applications. The introduction of halogens can alter the reactivity of the aldehyde group and the aromatic ring, making these compounds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org

The presence of a halogen atom can impact the mechanical properties of the resulting crystals, with different halogens leading to varied characteristics such as brittleness or plastic and elastic bending. google.com In medicinal chemistry, the incorporation of halogen atoms into a molecule is a well-established strategy to enhance its therapeutic potential. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comdoi.org For instance, chlorine-containing compounds have found wide application as solvents and are integral to the synthesis of a vast array of organic compounds.

Overview of Trifluoromethylated Aromatic Compounds in Scientific Disciplines

The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. sapphirebioscience.com This group possesses a unique combination of high electronegativity, strong electron-withdrawing effects, and steric bulk, which can profoundly modify the properties of the parent molecule.

In drug design, the trifluoromethyl group is frequently used to enhance a drug's metabolic stability, increase its lipophilicity, and improve its binding affinity to target receptors. The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body. The lipophilicity of the trifluoromethyl group can also improve a drug's ability to permeate cell membranes. In agrochemicals, the trifluoromethyl group is a common feature in many modern pesticides, contributing to their enhanced efficacy and stability. The development of efficient methods for introducing trifluoromethyl groups into organic molecules remains an active area of research.

Current Research Landscape and Emerging Areas for 4-Chloro-3-(trifluoromethyl)benzaldehyde

Currently, this compound is primarily utilized as a key building block in the synthesis of more complex and often biologically active molecules. Its utility stems from the reactivity of the aldehyde functional group, which can readily participate in a variety of chemical transformations.

One notable application is in the synthesis of pharmaceutical intermediates. For example, it is a precursor to 4-chloro-3-(trifluoromethyl)aniline (B120176), which is a crucial intermediate for the synthesis of the multi-kinase inhibitor anticancer drug, Sorafenib. sapphirebioscience.com The synthesis of Sorafenib highlights the industrial importance of this compound as a starting material for high-value pharmaceutical products.

Furthermore, this benzaldehyde derivative has been used in the synthesis of specific nucleoside analogs, such as 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine, demonstrating its role in the development of potential therapeutic agents.

The emerging research areas for this compound are intrinsically linked to the broader trends in the application of fluorinated building blocks in medicinal and materials science. As the demand for novel pharmaceuticals and agrochemicals with enhanced properties continues to grow, the development of new synthetic methodologies that utilize versatile intermediates like this compound is expected to expand. Research is likely to focus on the development of novel heterocyclic compounds and other complex molecular architectures derived from this starting material, with the aim of discovering new bioactive molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H4ClF3O
Molecular Weight208.56 g/mol
Boiling Point218 °C
Density1.45 g/mL at 25 °C
Refractive Index1.504 (n20/D)
CAS Number34328-46-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O B1585491 4-Chloro-3-(trifluoromethyl)benzaldehyde CAS No. 34328-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHMMULLFBKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187895
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34328-46-6
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34328-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Strategic Synthesis of 4 Chloro 3 Trifluoromethyl Benzaldehyde

Established Synthetic Routes to 4-Chloro-3-(trifluoromethyl)benzaldehyde

Traditional methods for synthesizing this compound rely on well-understood and widely practiced organic reactions. These can be broadly categorized into functional group interconversions on a pre-existing substituted benzene (B151609) ring or the direct introduction of the required substituents onto an aromatic core.

Directed Functionalization Approaches

Directed functionalization strategies involve the selective introduction of functional groups at specific positions on the aromatic ring, guided by the electronic and steric properties of the existing substituents. One such approach involves the Grignard reaction. For instance, the Grignard reagent prepared from 5-bromo-2-chloro-(trifluoromethyl)benzene can react with acetaldehyde (B116499) to produce 4-chloro-3-(trifluoromethyl)-α-methylbenzyl alcohol. afinitica.com While this yields a precursor, subsequent oxidation would be necessary to obtain the desired benzaldehyde (B42025).

Another powerful technique for directed functionalization is ortho-lithiation, where a directing group facilitates the deprotonation of the adjacent aromatic proton by a strong base, typically an organolithium reagent. This is then followed by quenching with an electrophile to introduce the desired functional group. While specific examples for the direct ortho-lithiation to form this compound are not extensively detailed in readily available literature, this strategy remains a viable and potent method for the synthesis of highly substituted aromatic compounds.

Oxidative Pathways to the Aldehyde Moiety

A common and direct route to this compound involves the oxidation of the corresponding benzyl (B1604629) alcohol, 4-chloro-3-(trifluoromethyl)benzyl alcohol. scbt.comuni.lu A variety of oxidizing agents can be employed for this transformation.

Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this purpose, typically carried out in an anhydrous solvent like dichloromethane. scbt.com The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde.

Another widely used method is the TEMPO-catalyzed oxidation. For example, the oxidation of 3-(trifluoromethyl)benzyl alcohol can be achieved using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite. chemicalbook.com This method is often favored for its milder conditions and higher selectivity.

The following table summarizes common oxidative reagents for the conversion of benzyl alcohols to benzaldehydes:

Oxidizing Agent/SystemDescription
Pyridinium Chlorochromate (PCC)A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, used for the selective oxidation of primary alcohols to aldehydes.
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)A stable nitroxyl (B88944) radical used as a catalyst in combination with a stoichiometric oxidant for the selective oxidation of alcohols.

Halogenation and Trifluoromethylation Strategies

The synthesis of this compound can also be approached by introducing the chloro and trifluoromethyl groups onto a suitable aromatic precursor. A multi-step synthesis starting from o-chlorotrifluoromethane has been reported. google.comnist.govnih.gov This process typically involves nitration of the starting material to introduce a nitro group, which then directs subsequent transformations. The nitro group is then reduced to an amine. For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) can be synthesized and subsequently converted to the desired benzaldehyde, although the direct conversion from the aniline (B41778) is not explicitly detailed in the provided search results. A related synthesis involves the preparation of 4'-chloro-3'-(trifluoromethyl)benzanilide from p-chloro-m-(trifluoromethyl)aniline and benzoyl chloride.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic systems and the adoption of green chemistry principles to minimize waste and reduce the use of hazardous materials.

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages in terms of efficiency and sustainability. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While a direct palladium-catalyzed formylation of 1-chloro-2-(trifluoromethyl)benzene to yield the target molecule is not explicitly described, related formylation reactions of aryl halides are well-established. For instance, the heterogeneous palladium-catalyzed formylation of aryl iodides with formic acid has been reported to produce benzaldehydes. chemicalbook.com

Catalytic carbonylation reactions also present a powerful tool for the introduction of the aldehyde functionality. The carbonylation of aryl halides using carbon monoxide in the presence of a suitable catalyst system is a common industrial practice for the synthesis of aromatic aldehydes.

The following table highlights key aspects of relevant catalytic approaches:

Catalytic ApproachStarting Material TypeReagents/Catalysts
Heterogeneous Palladium-Catalyzed FormylationAryl IodideHCOOH, Pd catalyst, Base
Catalytic CarbonylationAryl HalideCO, Catalyst (e.g., Palladium complex), Reducing agent

Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This includes the use of safer solvents, minimizing waste, and employing catalytic and biocatalytic methods.

The use of microreactors in flow chemistry offers enhanced safety, efficiency, and scalability for chemical reactions. beilstein-journals.org While a specific microreactor synthesis for this compound is not detailed, the technology is well-suited for many of the reaction types involved in its synthesis, such as nitrations and oxidations.

Ionic liquids are being explored as green solvent alternatives to volatile organic compounds due to their low vapor pressure and high thermal stability. chalmers.se Their use in the synthesis of related compounds suggests potential applications in the preparation of this compound.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. The biocatalytic oxidation of benzyl alcohol derivatives to the corresponding aldehydes using microorganisms is an area of active research and presents a promising green alternative to traditional chemical oxidations. vapourtec.com

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates is a rapidly growing field, offering significant advantages over traditional batch processing. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles can be applied from related transformations, such as the formylation of activated aromatic rings.

Flow chemistry utilizes microreactors or tube reactors, which provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. beilstein-journals.org For instance, formylation reactions like the Vilsmeier-Haack reaction, which can be used to produce benzaldehydes, often involve highly reactive intermediates and can be exothermic. researchgate.net Conducting such reactions in a flow system allows for rapid heating and cooling, minimizing the formation of byproducts and improving reaction selectivity. beilstein-journals.orgresearchgate.net

A hypothetical flow process for a key synthetic step, such as the formylation of 1-chloro-2-(trifluoromethyl)benzene, would involve pumping the reactant streams—the aromatic substrate and the formylating agent (e.g., Vilsmeier reagent prepared in-situ)—through a T-mixer into a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled by adjusting the flow rates and the reactor dimensions. This setup minimizes the volume of hazardous material at any given time, a significant safety improvement over large-scale batch reactors. beilstein-journals.org Furthermore, in-line purification and analysis can be integrated into the flow system, creating a streamlined, multi-step continuous process. organic-chemistry.org

The aerobic photo-oxidation of the corresponding toluene (B28343) derivative in a continuous flow setup presents another modern approach. Such processes can utilize UV-A LEDs and a gas-liquid flow reactor to achieve high efficiency and scalability, using compressed air as a sustainable oxidant. nih.gov This method highlights the potential for greener and safer industrial production of substituted benzaldehydes. nih.gov

Optimization of Reaction Conditions and Process Development

Process development for the synthesis of this compound is critical for achieving high yield, purity, and cost-effectiveness. This involves the systematic optimization of various reaction parameters.

The choice of solvent is paramount as it can significantly influence reaction rates, yields, and selectivity. The solubility of reactants, reagents, and intermediates dictates the reaction's feasibility. For the synthesis of substituted benzaldehydes, a range of solvents might be considered. In syntheses involving organometallic reagents, ethereal solvents like tetrahydrofuran (B95107) (THF) are common. However, for other transformations, solvents such as toluene, ethyl acetate, or N,N-dimethylformamide (DMF) are frequently employed. acs.orgresearchgate.net

The polarity of the solvent is a key factor. For instance, 1-chloro-2-(trifluoromethyl)benzene is more soluble in polar organic solvents like acetone (B3395972) and ethanol (B145695) than in nonpolar ones. solubilityofthings.com In reactions such as the conversion of benzal halides to benzaldehydes, the use of aqueous dimethylamine (B145610) has been shown to be highly efficient. organic-chemistry.org The selection of an appropriate solvent system is often determined empirically by screening a variety of solvents, as illustrated in the hypothetical optimization table below, based on typical findings for related aldehyde syntheses.

Table 1: Effect of Solvent on a Hypothetical Formylation Reaction Yield

EntrySolventDielectric Constant (approx.)Yield (%)
1Toluene2.485
2Tetrahydrofuran (THF)7.640
3Ethyl Acetate6.075
4N,N-Dimethylformamide (DMF)36.765
5Dichloromethane (DCM)9.170
Note: This table is illustrative, based on general principles and data from related syntheses, as specific data for this compound was not available.

Temperature is a critical parameter that governs reaction kinetics. Elevating the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. For many organic transformations, a specific temperature range is optimal. For example, in the reductive carbonylation of aryl iodides to form aldehydes, a temperature of 90 °C was found to be optimal, with higher or lower temperatures leading to decreased yields. rug.nl In other syntheses, such as those involving the dropwise addition of reactive reagents, initial cooling (e.g., 0-10 °C) is often necessary to control the initial exotherm, followed by heating to drive the reaction to completion. researchgate.netkpfu.ru

Pressure is a significant factor primarily in reactions involving gases, such as carbonylation or hydrogenation. In a rhodium-catalyzed reductive carbonylation to produce a related compound, 4-chloro-3-fluorobenzaldehyde, a total pressure of 10 bar (a 1:1 mixture of CO and H₂) was utilized. rug.nl In industrial settings, reactions are often run under pressure to increase the concentration of gaseous reactants and to raise the boiling point of solvents, allowing for higher reaction temperatures. However, high pressures can also lead to safety concerns and require specialized equipment. For instance, studies on the synthesis of 4-chloro-3-nitrobenzotrifluoride (B52861) showed that thermal runaway can lead to a significant pressure increase, highlighting the need for careful temperature and pressure control. researchgate.net

Table 2: Illustrative Temperature and Pressure Optimization

ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature (°C) 709011090
Yield (%)75817281
Pressure (bar of CO/H₂) 5101510
Yield (%)68818081
Note: This table is based on data for the synthesis of the analogous 4-chloro-3-fluorobenzaldehyde. rug.nl

The precise molar ratio of reactants and catalysts is fundamental to maximizing product yield and minimizing waste. In catalytic reactions, the catalyst loading is a key variable. For instance, in a rhodium-catalyzed synthesis of a similar benzaldehyde, a catalyst (RhI₃) loading of 2.5 mol% with a ligand (PPh₃) loading of 10 mol% was found to be effective. rug.nl The stoichiometry of the base is also crucial; in the same reaction, 1.2 equivalents of triethylamine (B128534) were used. rug.nl

Understanding reaction kinetics, the study of reaction rates, is essential for process scale-up. The rate of reaction is influenced by the concentration of reactants, temperature, and the presence of catalysts. For example, in the synthesis of functionally substituted benzaldehydes, it was found that with 10 mol% of a ZnCl₂ catalyst, the reaction completes in 2 hours at 50°C, but in only 1 hour at 80°C. kpfu.ru Kinetic studies help in determining the optimal residence time in a flow reactor or the necessary reaction time in a batch process to ensure complete conversion without significant byproduct formation. The stoichiometry of the primary reactants is also a critical factor; for example, in a debromomethoxylation reaction, a reactant ratio of 1.0:1.5 was required to ensure the complete consumption of the starting tetrabromide. kpfu.ru

Chemical Reactivity and Mechanistic Organic Transformations of 4 Chloro 3 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Functional Group in 4-Chloro-3-(trifluoromethyl)benzaldehyde

The aldehyde group is the primary site for a variety of transformations. The presence of the strongly electron-withdrawing trifluoromethyl group at the meta-position and the chloro group at the para-position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group is a fundamental reaction of this compound. A key example is its reaction with amines to form an imine intermediate, which can then be reduced in a process known as reductive amination. This has been applied in the synthesis of complex molecules, such as thymidine (B127349) derivatives, where the aldehyde reacts with a primary amine to form a C-N bond. sigmaaldrich.comsigmaaldrich.com The initial step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the Schiff base or imine.

Another significant nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions result in the formation of secondary alcohols, extending the carbon skeleton. The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

Condensation and Cycloaddition Reactions

The activated aldehyde group readily participates in various condensation reactions, which are crucial for forming new carbon-carbon double bonds.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, like an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. sigmaaldrich.comaston.ac.uk This carbanion then attacks the aldehyde, leading to a product that often undergoes subsequent dehydration. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. youtube.com It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). The mechanism is believed to proceed through a betaine (B1666868) intermediate or a direct [2+2] cycloaddition to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. udel.edustackexchange.com

Table 1: Examples of Condensation Reactions
Reaction TypeReactant 2Catalyst/ConditionsProduct Type
Knoevenagel CondensationMalononitrilePiperidine (B6355638), Ethanol (B145695), Reflux2-(4-Chloro-3-(trifluoromethyl)benzylidene)malononitrile
Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneSolvent-free, Room Temp.Ethyl 3-(4-chloro-3-(trifluoromethyl)phenyl)acrylate

Cycloaddition Reactions:

Diels-Alder Reaction: In this [4+2] cycloaddition reaction, an aldehyde can act as a dienophile, particularly when activated by electron-withdrawing groups. wikipedia.org While specific examples involving this compound as the dienophile are not extensively documented, its enhanced electrophilicity suggests it could react with electron-rich dienes to form dihydropyran derivatives. researchgate.net This type of transformation, known as a hetero-Diels-Alder reaction, is a powerful tool for synthesizing six-membered heterocyclic rings.

Reductive Transformations of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol. This transformation is fundamental in synthetic chemistry.

Reduction to Alcohol: this compound can be reduced to form 4-Chloro-3-(trifluoromethyl)benzyl alcohol. scbt.comepa.gov Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent are effective for this purpose. More specialized reducing agents have also been employed in the reduction of similar fluorinated benzaldehydes. google.comgoogle.com

Reductive Amination: As mentioned previously, this two-step, one-pot reaction combines nucleophilic addition with reduction. The imine formed from the initial condensation with an amine is reduced in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than NaBH₄ and selective for the protonated imine over the starting aldehyde. sigmaaldrich.comsigmaaldrich.com

Oxidative Transformations of the Aldehyde

Oxidation of the aldehyde group yields the corresponding carboxylic acid, a valuable synthetic intermediate.

Oxidation to Carboxylic Acid: this compound can be oxidized to 4-Chloro-3-(trifluoromethyl)benzoic acid. tcichemicals.commatrixscientific.com A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). A notable method for the oxidation of a related compound, 4-(trifluoromethyl)benzaldehyde, utilizes a copper and cobalt catalyst system with oxygen as the oxidant, achieving a high yield. chemicalbook.com

Table 2: Reductive and Oxidative Transformations
TransformationReagent(s)Product
ReductionSodium Borohydride (NaBH₄), Methanol4-Chloro-3-(trifluoromethyl)benzyl alcohol
OxidationPotassium Permanganate (KMnO₄), base, heat4-Chloro-3-(trifluoromethyl)benzoic acid
Reductive Amination1. Primary Amine (R-NH₂) 2. Sodium Cyanoborohydride (NaBH₃CN)N-Alkyl-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or, more commonly, transition-metal catalysis.

Nucleophilic Aromatic Substitution Reactions

Palladium-catalyzed cross-coupling reactions are the most significant transformations for the aryl chloride moiety, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing trifluoromethyl group can facilitate these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method is exceptionally versatile for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. tcichemicals.comnih.govrsc.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This is a powerful method for synthesizing arylamines.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce substituted alkynes.

Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient use. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the chlorine atom with an aryl, vinyl, or alkyl group.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org Reacting this compound with an alkene like an acrylate, in the presence of a palladium catalyst and a base, would yield a cinnamic acid derivative. nih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a 4-alkynyl-3-(trifluoromethyl)benzaldehyde. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed, which can be advantageous in pharmaceutical synthesis to avoid issues with copper contamination. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Chlorides

Reaction Catalyst System (Typical) Base Solvent Product Type
Suzuki-Miyaura Pd(OAc)₂, SPhos/XPhos (ligand) K₃PO₄, Cs₂CO₃ Toluene (B28343), Dioxane Biaryl or substituted benzene (B151609)
Heck-Mizoroki Pd(OAc)₂, P(o-tolyl)₃ (ligand) Et₃N, NaOAc DMF, NMP Substituted alkene
Sonogashira Pd(PPh₃)₂Cl₂, CuI (co-catalyst) Et₃N, Piperidine THF, DMF Arylalkyne

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP (ligand) | NaOt-Bu | Toluene | Arylamine or Aryl ether |

This table presents generalized conditions. Specific optimizations are typically required for each substrate.

Halogen-Exchange Transformations

The chlorine atom of this compound can be substituted with another halogen, most notably iodine, through a halogen-exchange reaction.

Aromatic Finkelstein Reaction: The classic Finkelstein reaction involves the exchange of alkyl halides. byjus.comwikipedia.org However, this transformation can be extended to aryl halides. Aryl chlorides are generally unreactive under traditional SN2 conditions. wikipedia.org The "aromatic Finkelstein reaction" facilitates the conversion of aryl chlorides or bromides to aryl iodides. This transformation is typically catalyzed by copper(I) iodide, often in combination with a diamine ligand, or by nickel-based catalysts. wikipedia.org The reaction is driven by the formation of a more stable salt or by using a large excess of the iodide source.

For this compound, this reaction would proceed as follows:

4-Cl-3-(CF₃)C₆H₃CHO + NaI --[CuI/ligand or Ni catalyst]--> 4-I-3-(CF₃)C₆H₃CHO + NaCl

This transformation can be synthetically useful, as the resulting aryl iodide is significantly more reactive in subsequent cross-coupling reactions.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry and profoundly influences the reactivity of the aromatic ring to which it is attached. nih.gov

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the three fluorine atoms. vaia.comminia.edu.eg This effect pulls electron density away from the aromatic ring, making the ring electron-deficient. tcichemicals.commdpi.com Consequently, the benzene ring is strongly deactivated towards electrophilic aromatic substitution (EAS), meaning it reacts much more slowly with electrophiles compared to unsubstituted benzene. vaia.com

This deactivation impacts the electron density primarily at the ortho and para positions relative to the -CF₃ group. As a result, these positions become less favorable for electrophilic attack. The meta position is less deactivated, making the -CF₃ group a meta-directing substituent in EAS reactions. vaia.com

The potent electron-withdrawing nature of the -CF₃ group significantly influences the stability of reaction intermediates and transition states.

Destabilization of Cationic Intermediates: In electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. The -CF₃ group strongly destabilizes this cationic intermediate, particularly when the positive charge is located on the adjacent carbon atom (in the case of ortho or para attack). This destabilization is the primary reason for the deactivating and meta-directing nature of the group in EAS. vaia.com

Stabilization of Anionic and Electron-Rich Species: Conversely, the -CF₃ group can stabilize anionic intermediates or transition states. For example, in nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group like -CF₃ is crucial for stabilizing the negative charge of the Meisenheimer complex intermediate.

Influence on Conformational Stability: The trifluoromethyl group can also act as a conformational stabilizer. Its introduction can increase the energy barrier for the interconversion of different conformations in a molecule, which can be studied and exploited in catalysis and molecular design. acs.org

Electrophilic Aromatic Substitution Patterns

Predicting the outcome of electrophilic aromatic substitution on this compound requires analyzing the combined directing effects of the three substituents: the chloro group (-Cl), the trifluoromethyl group (-CF₃), and the aldehyde group (-CHO).

-Cl group: Deactivating, but ortho, para-directing.

-CF₃ group: Strongly deactivating, meta-directing. vaia.com

-CHO group: Deactivating, meta-directing.

The available positions for substitution on the ring are C2, C5, and C6.

Position C2: ortho to -Cl, ortho to -CF₃, meta to -CHO. This position is strongly deactivated by the adjacent -CF₃ group.

Position C5: meta to -Cl, meta to -CF₃, ortho to -CHO. This position is meta to both deactivating -Cl and -CF₃ groups, making it a plausible site.

Position C6: para to -Cl, meta to -CF₃, ortho to -CHO. This position is activated by the para-directing chloro group but deactivated by the adjacent aldehyde.

Considering these effects, the most likely position for electrophilic attack is position 5 . This position is meta to both the strongly deactivating -CF₃ and -CHO groups, and also meta to the -Cl group. While the chloro group directs ortho and para, its deactivating nature combined with the powerful meta-directing influence of the -CF₃ and -CHO groups favors substitution at C5.

This is supported by studies on similar molecules. For instance, the nitration of p-chlorobenzotrifluoride with nitric acid yields 4-chloro-3-nitrobenzotrifluoride (B52861), where the nitro group enters the position between the chloro and trifluoromethyl groups (equivalent to position 2 on the title compound, but without the aldehyde's influence). google.comnih.gov In the case of 3-chloro-4-difluoromethoxybenzaldehyde, nitration leads to a mixture of products, including substitution at the position equivalent to C5. semanticscholar.org For this compound, the combined directing power of the -CF₃ and -CHO groups makes C5 the most probable site for substitution like nitration or halogenation.

Cascade and Domino Reactions Initiated by this compound

The multiple functional groups on this compound make it a suitable starting material for cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates.

A plausible cascade reaction could involve an initial transformation at one functional group, which then triggers a subsequent intramolecular reaction. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization could be envisioned. organic-chemistry.org

Hypothetical Cascade Sequence:

Sonogashira Coupling: The molecule is first reacted with a suitable terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) via a Sonogashira coupling at the C4-Cl position.

Intramolecular Cyclization: The newly introduced alkyne, now tethered to the ring, could undergo a subsequent intramolecular cyclization. The aldehyde group at C1 could be attacked by the nucleophilic group on the alkyne side-chain, leading to the formation of a new heterocyclic ring fused to the benzene core.

Such strategies are powerful tools in synthetic chemistry for rapidly building molecular complexity from relatively simple starting materials. While specific examples initiating from this compound are not extensively documented, the principles are well-established for multifunctional aromatic compounds. nih.gov

Synthesis and Exploration of Derivatives and Analogues of 4 Chloro 3 Trifluoromethyl Benzaldehyde

Derivatives Derived from the Aldehyde Moiety

The aldehyde group is a hub of chemical reactivity, readily participating in condensation, olefination, oxidation, and reduction reactions to yield a variety of functional groups.

The condensation of the aldehyde carbonyl group with nitrogen-based nucleophiles is a fundamental transformation for introducing carbon-nitrogen double bonds. nih.gov

Imines (Schiff Bases): The reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. organic-chemistry.org This reaction is typically catalyzed by acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N bond. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the stability of the resulting imine. nih.gov Fluorinated imines are significant as they serve as precursors for various biologically active molecules. nih.govpsu.edu

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is analogous to imine formation and is often used in bioconjugation strategies. nih.gov The resulting this compound oxime features a C=N-OH functional group.

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., 4-(trifluoromethyl)benzohydrazide) produces hydrazones. mdpi.com These compounds, containing a C=N-NR¹R² moiety, have been investigated for their biological activities, including as enzyme inhibitors. mdpi.com

The table below summarizes these condensation reactions.

ReactantProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)Imine4-Cl, 3-CF₃-C₆H₃-CH=N-R
Hydroxylamine (NH₂OH)Oxime4-Cl, 3-CF₃-C₆H₃-CH=N-OH
Hydrazine (R-NHNH₂)Hydrazone4-Cl, 3-CF₃-C₆H₃-CH=N-NH-R

Carbon-carbon double bond formation starting from the aldehyde is a cornerstone of organic synthesis, enabling chain elongation and the creation of alkenes.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent), typically derived from a triphenylphosphonium salt, to convert the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. libretexts.org This method is a standard tool for introducing a double bond with high reliability. masterorganicchemistry.comresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene (trans isomer) with high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily separated from the desired organic product, simplifying purification. organic-chemistry.org The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes. youtube.comnrochemistry.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl acetoacetate), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). researchgate.netwikipedia.org The reaction is a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated product. wikipedia.org This method is atom-economical and is often used to synthesize functionalized alkenes. acs.org

These olefination reactions are summarized in the table below.

Reaction NameReagent TypeKey FeatureProduct
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Versatile C=C bond formationAlkene
Horner-Wadsworth-EmmonsPhosphonate CarbanionHigh (E)-stereoselectivity, easy purification(E)-Alkene
Knoevenagel CondensationActive Methylene CompoundBase-catalyzed, forms α,β-unsaturated systemsα,β-Unsaturated Product

The aldehyde group can be readily transformed into either a carboxylic acid through oxidation or an alcohol through reduction, providing access to two different, highly useful classes of compounds.

Carboxylic Acid Derivative: Oxidation of this compound yields 4-chloro-3-(trifluoromethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid is a key intermediate for the synthesis of esters, amides, and other acid derivatives.

Alcohol Derivative: Reduction of the aldehyde provides 4-chloro-3-(trifluoromethyl)benzyl alcohol. scbt.comepa.gov This is typically accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent. The resulting primary alcohol can be used in subsequent reactions, such as ether synthesis or esterification.

The table below outlines the redox transformations of the aldehyde group.

TransformationReagent ExampleProductProduct CAS Number
OxidationPotassium Permanganate (KMnO₄)4-Chloro-3-(trifluoromethyl)benzoic acid1215-08-3
ReductionSodium Borohydride (NaBH₄)4-Chloro-3-(trifluoromethyl)benzyl alcohol65735-71-9 scbt.com

Derivatives via Modification of the Chloro Substituent

The chlorine atom on the aromatic ring, while generally less reactive than the aldehyde, can undergo nucleophilic aromatic substitution (SNAr), particularly under catalytic conditions, to introduce new functional groups. nih.gov

The displacement of the aromatic chlorine with a nitrogen nucleophile, known as amination, yields aniline (B41778) derivatives. Direct SNAr on an unactivated chlorobenzene (B131634) ring is difficult. However, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile (B20432) from 4-chloro-2-(trifluoromethyl)benzonitrile (B1586403) demonstrates that such transformations are possible on similarly substituted rings. The synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) from related precursors is also well-documented. google.comgoogle.comsigmaaldrich.com These reactions often require metal catalysis (e.g., using palladium or copper catalysts) in conjunction with a base to facilitate the substitution. The resulting aniline derivatives are important building blocks in medicinal chemistry and materials science. nih.gov

Ether Analogues: The synthesis of aryl ethers from this compound can be achieved by reacting it with an alcohol or a phenol (B47542) in the presence of a strong base and often a copper catalyst (Ullmann condensation). The reaction involves the nucleophilic substitution of the chloride by an alkoxide or phenoxide ion. The synthesis of trifluoromethyl aryl ethers is an area of significant interest due to the unique properties the trifluoromethoxy group imparts on molecules. beilstein-journals.orgnih.gov

Thioether Analogues: Similarly, thioethers can be prepared by reacting the chloro-compound with a thiol (R-SH) or a thiolate salt (R-S⁻). These reactions may also be promoted by a catalyst. The resulting product would be a 4-(alkylthio/arylthio)-3-(trifluoromethyl)benzaldehyde. The precursor, 4-chloro-3-(trifluoromethyl)benzenethiol, is a known compound, indicating the feasibility of such transformations. uni.lu

The table below details substitution reactions at the chloro position.

NucleophileProduct TypeGeneral Structure of Product
Amine (R-NH₂)Aniline Derivative4-(R-NH)-3-CF₃-C₆H₃-CHO
Alkoxide (R-O⁻)Ether Analogue4-(R-O)-3-CF₃-C₆H₃-CHO
Thiolate (R-S⁻)Thioether Analogue4-(R-S)-3-CF₃-C₆H₃-CHO

Derivatives Incorporating the Trifluoromethyl Group

The investigation into derivatives of this compound did not yield specific examples of trifluoroacetyl and methoxalyl coumarins or fluorinated aromatic polyethers being synthesized directly from this aldehyde.

The synthesis of 4-chloro-3-(trifluoroacetyl)coumarin and 4-chloro-3-(methoxalyl)coumarin does not proceed from this compound. Instead, the established and documented method starts with 4-hydroxycoumarin (B602359) .

The general synthetic approach involves the acylation of 4-hydroxycoumarin. For instance, 4-chloro-3-(trifluoroacetyl)coumarin is prepared by the direct acylation of 4-hydroxycoumarin with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of trimethylsilyl (B98337) chloride (TMSCl), followed by treatment with phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net Similarly, 4-chloro-3-(methoxalyl)coumarins are prepared by reacting 4-hydroxycoumarin with methyl 2-chloro-2-oxoacetate, again using TMSCl as a mediator. researchgate.netresearchgate.nethelsinki.fi

These resulting 3,4-substituted coumarins are then utilized as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. researchgate.netresearchgate.nethelsinki.fi For example, 4-chloro-3-(trifluoroacetyl)coumarin reacts with various anilines to produce 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones. researchgate.net

It is evident from the literature that the core structure for these derivatives is built upon the coumarin (B35378) ring system of 4-hydroxycoumarin, not the benzaldehyde (B42025) structure of this compound.

The synthesis of fluorinated aromatic polyethers is a significant area of materials science, focusing on creating polymers with high thermal stability and desirable dielectric properties. These polymers are typically synthesized through nucleophilic aromatic substitution (NAS) reactions.

The monomers used in these polymerizations are generally di-phenols and activated fluoroaromatic compounds. researchgate.net For instance, research describes the synthesis of highly fluorinated poly(arylene ether)s by reacting diphenols with monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene. researchgate.net Another common approach involves the reaction of bisphenols with perfluoroaromatic compounds such as decafluorobiphenyl (B1670000) (DFB) or hexafluorobenzene (B1203771) (HFB) derivatives. researchgate.net

The aldehyde functional group in this compound does not lend itself directly to the polymerization reactions typically used to form polyethers, which rely on the reaction between a hydroxyl group (from a bisphenol) and a highly activated carbon-fluorine bond on an aromatic ring. The literature on fluorinated polyether synthesis does not mention the use of this compound as a monomer or precursor.

Structure-Activity Relationship (SAR) Studies in Derivative Design

While structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science, specific SAR studies on derivatives synthesized directly from this compound are not extensively reported in the context of the requested compound classes.

SAR studies have been performed on various trifluoromethyl-containing compounds. For example, studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide have explored their potential as cholinesterase inhibitors, identifying key structural features for activity. nih.gov However, these studies are not based on derivatives of this compound.

Without a clear, documented synthetic pathway from this compound to a series of biologically or materially active derivatives, a meaningful SAR analysis cannot be constructed.

Applications of 4 Chloro 3 Trifluoromethyl Benzaldehyde As a Versatile Synthetic Intermediate

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of drug discovery and development, 4-Chloro-3-(trifluoromethyl)benzaldehyde and its immediate derivatives are instrumental in constructing the core structures of numerous biologically active compounds. The presence of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.com

This compound is recognized as an important raw material and intermediate for the synthesis of various pharmaceutical agents. fishersci.fi Its aldehyde functionality provides a convenient handle for elaboration into more complex structures through reactions such as reductive amination, Wittig reactions, and condensations. A specific application includes its use in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine, showcasing its role in creating modified nucleoside analogues for research purposes. sigmaaldrich.com The broader class of trifluoromethylated benzaldehydes is utilized in the synthesis of various pharmaceuticals, underscoring the value of this structural motif. sapphirebioscience.com

The 4-chloro-3-(trifluoromethyl)phenyl scaffold is a cornerstone in the structure of several modern targeted cancer therapies. While the benzaldehyde (B42025) itself is a starting point, it is its derivative, 4-chloro-3-(trifluoromethyl)aniline (B120176), that serves as a direct and crucial intermediate in the synthesis of potent multikinase inhibitors like Sorafenib and Regorafenib. tandfonline.comthieme-connect.com These drugs function by inhibiting key kinases involved in tumor cell proliferation and angiogenesis.

The synthesis of these complex diaryl urea (B33335) structures involves reacting 4-chloro-3-(trifluoromethyl)aniline (or a carbamate (B1207046) derived from it) with other molecular fragments to assemble the final drug molecule. thieme-connect.comresearchgate.net For instance, the synthesis of Regorafenib, a treatment for metastatic colorectal cancer, has been reported starting from 4-chloro-3-(trifluoromethyl)aniline. tandfonline.comnih.gov

Anticancer Drug Key Intermediate Derived from the Benzaldehyde Core Therapeutic Function
Sorafenib4-chloro-3-(trifluoromethyl)anilineOral multikinase inhibitor
Regorafenib4-chloro-3-(trifluoromethyl)anilineOral multikinase inhibitor

This table highlights key anticancer agents whose synthesis relies on the 4-chloro-3-(trifluoromethyl)phenyl structural unit.

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore incorporated into novel compounds being investigated for anticonvulsant activity. Research into new antiepileptic drugs has shown that introducing specific substituents, such as trifluoromethyl groups, onto aromatic rings within a molecule can significantly enhance its protective effects against seizures. nih.govnih.gov

While direct synthesis pathways for commercial drugs from this compound are part of proprietary research, numerous studies demonstrate the principle. For example, various heterocyclic compound series, including pyrrolidine-2,5-diones and quinazolin-4(3H)-ones, have been synthesized and tested for antiepileptic properties. mdpi.commdpi.com Within these series, derivatives containing a trifluoromethylphenyl group often exhibit potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govbrieflands.com The mechanism of these compounds is often linked to the modulation of GABAergic transmission or interaction with voltage-gated ion channels. nih.govmdpi.com Furthermore, hydrazones, a class of compounds known for anticonvulsant properties, can be synthesized from benzaldehyde precursors, with research showing that trifluoromethyl-substituted derivatives are effective inhibitors of key enzymes in the central nervous system. nih.gov

The 4-chloro-3-(trifluoromethyl)phenyl structure has been directly utilized in the design and synthesis of novel analgesic agents. In a notable study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their pain-relieving potential. researchgate.netscispace.com The parent TFMP scaffold incorporates the key structural features of the benzaldehyde.

The subsequent derivatization of the TFMP molecule led to a range of compounds with significant analgesic effects in the hot plate test, a standard model for assessing centrally mediated pain. researchgate.netresearchgate.net Several of the synthesized analogues demonstrated potent efficacy, with some depressing both peripheral and centrally mediated pain, indicating their potential as leads for developing new pain management therapies. researchgate.netscispace.com

Compound Derivative Analgesic Efficacy (% Max Effect at Peak)
Derivative 3188%
Derivative 5137%
Derivative 6162%
Derivative 8107%

This table presents data on the analgesic efficacy of select TFMP derivatives, showcasing the successful application of the 4-chloro-3-(trifluoromethyl)phenyl moiety in developing potent analgesics. Data sourced from a study on TFMP analogues. researchgate.netresearchgate.net

The inclusion of a trifluoromethyl (-CF3) group is a powerful and widely used strategy in medicinal chemistry to optimize the properties of drug candidates. mdpi.com this compound serves as an ideal starting material for creating such advanced fluorinated molecules. The -CF3 group imparts a range of desirable characteristics due to its unique electronic properties and the strength of the carbon-fluorine bond. mdpi.commdpi.com

Introducing this group can significantly improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. mdpi.comresearchgate.net Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability, allowing the drug to reach its target more effectively. mdpi.combohrium.com The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity or basicity of nearby functional groups and improve interactions with biological targets, leading to increased binding affinity and potency. researchgate.netacs.org Statistical analysis of compound pairs has shown that while not universally true, substitution with a -CF3 group can increase biological activity by an order of magnitude in a significant percentage of cases. researchgate.netacs.org

Property Conferred by -CF3 Group Benefit in Drug Design
High Metabolic StabilityReduces drug degradation, increases half-life. mdpi.com
Enhanced LipophilicityImproves membrane permeability and bioavailability. mdpi.combohrium.com
Strong Electron-Withdrawing NatureModulates pKa, enhances binding affinity to targets. acs.org
Increased Binding SelectivityCan lead to more specific drug-receptor interactions. mdpi.com

This table summarizes the key advantages of incorporating a trifluoromethyl group into pharmaceutical compounds.

Utilization in Agrochemical Development

The 4-chloro-3-(trifluoromethyl)phenyl structure is a key building block in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The trifluoromethyl group is a prized substituent in agrochemical design because it significantly enhances the performance and stability of the active ingredients. semanticscholar.org

The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence how an active ingredient interacts with its biological target in a pest or weed. This often translates into increased potency, meaning lower application rates are required for effective control. nih.gov Additionally, the -CF3 group improves the compound's stability against metabolic breakdown within the target organism and against environmental degradation, leading to longer-lasting crop protection. semanticscholar.org Research into novel herbicides has led to the development of various compound classes, such as pyridazinone and triazole derivatives, that incorporate a trifluoromethylphenyl ring to achieve potent bleaching and herbicidal activity against various weeds. sciengine.comresearchgate.net

Synthesis of Pesticides and Herbicides

This compound is an important intermediate for the production of agrochemicals. fishersci.fi The trifluoromethyl group is a key feature in many modern herbicides and pesticides, and this compound provides a direct route to incorporate this moiety into larger, more complex active ingredients. researchgate.netsciengine.comnih.gov

Research has demonstrated the use of related trifluoromethylphenyl structures in creating new classes of herbicides. For instance, compounds containing a 4-(3-trifluoromethylphenyl) group have been investigated for their bleaching and herbicidal activities. nih.gov A series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were designed and synthesized, with some showing moderate to good selective herbicidal activity against specific weeds like Brassica campestris L. researchgate.net Similarly, various 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives have been synthesized and tested, showing significant chlorophyll (B73375) inhibition and herbicidal effects in pre-emergence treatments. sciengine.com The compound also serves as a precursor for intermediates like 4-chloro-2-trifluoromethyl-acetophenone, which is a key component in the synthesis of triazole bactericides. google.com

Improvement of Stability and Performance in Agricultural Applications

The inclusion of the 4-chloro-3-(trifluoromethyl)phenyl moiety in agrochemical design can lead to enhanced stability and performance. The trifluoromethyl group, in particular, is known to improve the biological potency and selectivity of compounds. chemimpex.com Fluorinated agrochemicals often exhibit improved efficacy, allowing for effective crop protection. chemimpex.com

For example, in the development of certain herbicides, the presence of a trifluoromethyl group on a pyridine (B92270) ring has been shown to improve bioavailability in pre-emergent applications by altering physical properties like hydrophobicity and acidity. nih.gov This leads to better uptake by the target weeds and consequently, improved herbicidal performance. nih.gov The synthesis of derivatives from precursors like this compound aims to create solutions that offer effective crop protection, potentially with a better environmental profile. chemimpex.com

Precursor for Advanced Materials and Specialty Chemicals

Beyond agriculture, this compound is a valuable precursor for a range of advanced materials and chemicals. fishersci.fichemimpex.com

In the field of materials science, this compound is utilized in the creation of advanced polymers and coatings. chemimpex.com The presence of the trifluoromethyl group can enhance thermal stability and modify surface properties, which are desirable characteristics for high-performance materials. chemimpex.com A related compound, 4-chloro-2-trifluoromethyl-acetophenone, is noted as an important raw material for liquid crystal materials. google.com

As a versatile intermediate, this compound is employed in the synthesis of various fine and specialty chemicals. fishersci.fichemimpex.com Its reactivity allows it to be a starting point for building more complex molecules for use in pharmaceuticals and other specialized applications. fishersci.fisigmaaldrich.com

The compound is an important raw material and intermediate within the dyestuff industry. fishersci.fi Its chemical structure can be incorporated into dye molecules, contributing to their final properties. The synthesis of dyes is one of the noted applications for this chemical intermediate. chemimpex.comgoogle.com

Research in General Organic Synthesis and New Organic Materials

This compound is a subject of ongoing research in general organic synthesis and the development of new materials. fishersci.fichemimpex.com Its unique electronic properties and reactivity make it a valuable tool for synthetic chemists. chemimpex.com It is used as an intermediate in multi-step syntheses to produce complex target molecules. researchgate.netsigmaaldrich.com For example, it has been used in the laboratory synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine. sigmaaldrich.comsigmaaldrich.com Its role in creating high-performance materials continues to be an area of interest for researchers. chemimpex.com

Interactive Data Tables

Table 1: Chemical Identity of this compound

Identifier Value Source
CAS Number 34328-46-6 fishersci.fisigmaaldrich.com
Molecular Formula C₈H₄ClF₃O fishersci.fisigmaaldrich.com
Molecular Weight 208.56 g/mol fishersci.fisigmaaldrich.com
IUPAC Name This compound fishersci.fi

| Synonyms | 2-Chloro-5-formylbenzotrifluoride | fishersci.fi |

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role/Application Mentioned
This compound 34328-46-6 C₈H₄ClF₃O Main subject; intermediate for pesticides, herbicides, polymers, dyes, fine chemicals
4-chloro-2-trifluoromethyl-acetophenone Not specified C₉H₆ClF₃O Intermediate for triazole bactericides, dyes, liquid crystal materials
3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine Not specified C₃₈H₃₃ClF₃N₃O₅ Product of organic synthesis research
Brassica campestris L Not applicable Not applicable Weed target for herbicides

Mechanistic Investigations and Computational Modeling of Reactions Involving 4 Chloro 3 Trifluoromethyl Benzaldehyde

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step sequence of a reaction, its mechanism, is fundamental to controlling and optimizing chemical synthesis. For 4-chloro-3-(trifluoromethyl)benzaldehyde, mechanistic elucidation focuses on its reactions with various nucleophiles, such as in additions, condensations, and reductions. Computational chemistry, particularly using Density Functional Theory (DFT), plays a crucial role in mapping these complex processes. montclair.edu

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. Its analysis is key to understanding reaction barriers and rates. For a reaction such as the nucleophilic addition to the carbonyl group of this compound, computational modeling is employed to locate the transition state structure on the potential energy surface.

In a typical nucleophilic attack on the aldehyde, the transition state involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The geometry of this state is critical; for instance, the angle of nucleophilic approach to the carbonyl carbon, known as the Bürgi-Dunitz angle, is a key parameter investigated in these analyses. Computational studies on similar aldehydes reveal that this angle is typically between 100° and 110°.

Calculations provide the energy of this transition state, which is fundamental for determining the activation energy of the reaction. For example, in the nucleophilic trifluoromethylation of benzaldehyde (B42025), a related compound, the activation barrier was calculated to be approximately +19.4 kcal/mol, indicating the energy required to reach the transition state. nih.gov Similar computational approaches would be used to determine the specific barrier for reactions involving this compound.

Determining the reaction pathway involves identifying all elementary steps, including the formation of any intermediates between the reactants and the final products. For the addition of a nucleophile (Nu⁻) to this compound, a generally accepted pathway proceeds through a two-step mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This leads to the formation of a tetrahedral alkoxide intermediate. The electron-withdrawing trifluoromethyl and chloro groups stabilize this negatively charged intermediate.

Protonation: The alkoxide intermediate is subsequently protonated, typically by a solvent or an acid added during workup, to yield the final alcohol product.

Experimental techniques like stopped-flow NMR and IR spectroscopy can be used to detect and characterize short-lived intermediates, providing direct evidence for the proposed pathway. nih.gov Computational methods complement these experiments by calculating the energies of reactants, intermediates, transition states, and products, thereby mapping the entire energy landscape of the reaction. montclair.edu

Kinetic Studies and Rate Laws

Kinetic studies measure reaction rates to determine how the rate is affected by the concentration of each reactant. This relationship is mathematically expressed by the rate law. For a reaction of this compound with a nucleophile (Nu), the general rate law is given by:

Rate = k [C₈H₄ClF₃O]ˣ [Nu]ʸ

Here, k is the rate constant, and x and y are the reaction orders with respect to the aldehyde and the nucleophile, respectively. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

The following interactive table illustrates hypothetical kinetic data for the reaction of this compound with a generic nucleophile "Nu⁻" at a constant temperature.

ExperimentInitial [Aldehyde] (mol/L)Initial [Nu⁻] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.102.0 x 10⁻³
20.200.104.0 x 10⁻³
30.100.208.0 x 10⁻³

From this data:

  • Comparing experiments 1 and 2, doubling the aldehyde concentration doubles the rate (4.0/2.0 = 2), so the reaction is first order in aldehyde (x=1).
  • Comparing experiments 1 and 3, doubling the nucleophile concentration quadruples the rate (8.0/2.0 = 4), so the reaction is second order in the nucleophile (y=2).
  • The overall rate law would be: Rate = k [C₈H₄ClF₃O]¹ [Nu⁻]². The rate constant k could then be calculated using the data from any experiment.
  • Thermodynamic Characterization of Reactions

    Thermodynamic analysis quantifies the energy changes that occur during a reaction, determining its feasibility and the position of equilibrium.

    The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the transition state. They are derived from the temperature dependence of the rate constant (k) using the Eyring equation.

    ΔH‡ (Enthalpy of Activation): Represents the heat required to form the transition state. A lower value indicates a smaller energy barrier.

    ΔS‡ (Entropy of Activation): Reflects the change in disorder when moving from reactants to the transition state. A negative value suggests a more ordered transition state, common in reactions where two molecules combine into one complex.

    Illustrative Data for Determining Activation Parameters

    Temperature (K) Rate Constant, k (L² mol⁻² s⁻¹)
    298 2.0
    308 4.5

    Plotting ln(k/T) versus 1/T (an Eyring plot) would yield a straight line from which ΔH‡ and ΔS‡ could be calculated.

    A free energy profile, or reaction coordinate diagram, is a graphical representation of the energy of a system as it progresses from reactants to products. These profiles are often generated through computational chemistry. researchgate.netresearchgate.net The key features are the relative free energies of the reactants, products, intermediates, and the transition states that connect them.

    Isotopic Labeling Studies

    Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.orgnumberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), one can probe the mechanism of a reaction by observing how the isotopic substitution affects the reaction rate or the distribution of isotopes in the products. wikipedia.orgwikipedia.org This effect on reaction rate is known as the kinetic isotope effect (KIE). wikipedia.org

    In the context of reactions involving this compound, isotopic labeling, particularly with deuterium, can be employed to elucidate the nature of transition states. For instance, in reactions where the aldehydic proton is abstracted or involved in the rate-determining step, substituting it with deuterium would lead to a primary KIE.

    A classic application would be the study of nucleophilic addition to the carbonyl group. The addition of a nucleophile, such as cyanide, to a series of substituted benzaldehydes has been studied using deuterium labeling. osti.gov By replacing the aldehyde hydrogen with deuterium, a secondary KIE is typically observed. osti.govprinceton.edu The magnitude of this effect provides information about the change in hybridization at the carbonyl carbon in the transition state. A transition state that is closer in structure to the tetrahedral intermediate will exhibit a more significant isotope effect compared to a transition state that resembles the starting aldehyde. osti.gov

    Table 1: Illustrative Secondary Kinetic Isotope Effects (kH/kD) for Cyanohydrin Formation with Substituted Benzaldehydes

    Benzaldehyde DerivativekH/kDImplied Transition State Character
    4-Methoxybenzaldehyde1.15Advanced rehybridization to sp3
    Benzaldehyde1.18Advanced rehybridization to sp3
    4-Nitrobenzaldehyde1.20Nearly complete rehybridization to sp3

    Note: This table is illustrative and based on general findings for substituted benzaldehydes to demonstrate the principles of KIE studies. osti.gov Specific experimental data for this compound is not available in the cited literature.

    For this compound, a similar study would involve synthesizing the deuterated analogue and comparing its reaction rate with a given nucleophile to that of the non-deuterated compound. The strong electron-withdrawing nature of both the chloro and trifluoromethyl groups is expected to significantly influence the electrophilicity of the carbonyl carbon and thus the structure of the transition state.

    Computational Probing of Reaction Intermediates

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. rsc.org It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, which are often transient and difficult to observe experimentally. researchgate.net

    For reactions involving this compound, computational modeling can provide detailed insights into the structure and stability of key intermediates. For example, in a nucleophilic addition reaction, DFT calculations can model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent protonation to yield the final alcohol product.

    A key area of investigation would be the trifluoromethylation of the aldehyde itself. The introduction of a trifluoromethyl group is a common transformation in medicinal chemistry, and understanding the mechanism is of great interest. Computational studies on the nucleophilic trifluoromethylation of carbonyl compounds have been performed to elucidate the reaction pathways. nih.gov These studies often calculate the Gibbs free energy profile of the reaction, identifying the rate-determining step and the structure of the associated transition state. researchgate.net

    For this compound, DFT calculations could be used to model the addition of a trifluoromethyl anion equivalent, such as that derived from the Ruppert-Prakash reagent (TMSCF₃). The calculations would reveal the influence of the chloro and existing trifluoromethyl substituents on the energy barrier for the formation of the trifluoromethylated alkoxide intermediate. It is anticipated that the electron-withdrawing groups would lower the energy of the LUMO of the aldehyde, making it more susceptible to nucleophilic attack and potentially lowering the activation energy of the reaction.

    Table 2: Hypothetical Calculated Energy Profile for the Addition of a Nucleophile to Substituted Benzaldehydes

    Substituted BenzaldehydeRelative Activation Energy (kcal/mol)Relative Intermediate Stability (kcal/mol)
    Benzaldehyde0.00.0
    4-Chlorobenzaldehyde-2.5-3.0
    This compound-5.0-6.5

    Note: This table presents hypothetical, illustrative data based on established principles of substituent effects. The negative values indicate a lower activation energy and a more stable intermediate relative to unsubstituted benzaldehyde. These values are not from direct experimental or computational results for this compound but serve to illustrate the expected trends.

    Furthermore, computational models can explore more complex reaction pathways, such as those involving radical intermediates or multi-step catalytic cycles. acs.org By mapping the potential energy surface, researchers can identify the most favorable reaction pathway and rationalize the observed product distribution. researchgate.net

    Theoretical and Computational Chemistry Studies of 4 Chloro 3 Trifluoromethyl Benzaldehyde and Its Transformations

    Quantum Chemical Calculations

    Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry. For a molecule such as 4-chloro-3-(trifluoromethyl)benzaldehyde, with its combination of electron-withdrawing groups, these calculations are particularly valuable for understanding its chemical behavior.

    Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density of a molecule rather than its complex many-electron wavefunction. researchgate.netrasayanjournal.co.in These studies are instrumental in predicting a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. rasayanjournal.co.in For substituted benzaldehydes, DFT methods, often using hybrid functionals like B3LYP, have been successfully employed to analyze the effects of different substituents on the aromatic ring and the aldehyde group. researchgate.netrasayanjournal.co.in In the case of this compound, DFT would be used to investigate how the strong electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the electron density distribution and reactivity of the molecule.

    Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govacs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. conicet.gov.ar Ab initio studies on benzaldehyde (B42025) and its derivatives have been used to determine their molecular geometries and to understand the electronic structure. nih.govacs.org For this compound, ab initio calculations would offer a fundamental understanding of its electronic states and the interactions between the substituents and the benzaldehyde core. While computationally more demanding than DFT, ab initio methods can provide benchmark results for comparison.

    A fundamental step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. gatech.edu This process provides the equilibrium structure of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net For substituted benzaldehydes, the planarity of the aldehyde group relative to the benzene (B151609) ring is a key structural feature. nih.gov In this compound, geometry optimization would reveal how the steric and electronic effects of the chloro and trifluoromethyl groups might lead to distortions in the benzene ring or changes in the orientation of the aldehyde group.

    Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes

    This table shows typical bond lengths and angles for benzaldehyde and a hypothetical this compound, as would be predicted by DFT calculations.

    ParameterBenzaldehyde (Representative)This compound (Hypothetical)
    C-Cl Bond Length (Å)-~1.74
    C-C(F3) Bond Length (Å)-~1.52
    C=O Bond Length (Å)~1.21~1.22
    C-CHO Bond Length (Å)~1.48~1.49
    C-C-C Angle (ring) (°)~120~119-121
    O=C-H Angle (°)~120~121

    The electronic structure of a molecule governs its reactivity. A key component of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. malayajournal.orgacadpubl.eu For this compound, the presence of strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, and to influence the size of the energy gap, which in turn affects its spectroscopic properties and chemical reactivity.

    Table 2: Representative HOMO-LUMO Energies and Energy Gap for Substituted Benzaldehydes

    This table presents typical values for HOMO and LUMO energies and the resulting energy gap for benzaldehyde and a hypothetical this compound, calculated using DFT.

    MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
    Benzaldehyde (Representative)-6.5-1.84.7
    This compound (Hypothetical)-7.2-2.54.7

    Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. numberanalytics.com It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. rasayanjournal.co.in NBO analysis can quantify the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals, which is crucial for understanding substituent effects. acs.org For this compound, NBO analysis would be employed to investigate the delocalization of electron density from the chlorine atom's lone pairs and the interactions of the trifluoromethyl group with the aromatic π-system.

    Mulliken population analysis is a method for assigning partial charges to the individual atoms in a molecule. wikipedia.org This analysis provides insight into the distribution of electrons and the electrostatic potential of the molecule. semanticscholar.org While the absolute values of Mulliken charges can be sensitive to the computational method and basis set used, the trends in charge distribution upon substitution are generally reliable. wikipedia.org For this compound, a Mulliken population analysis would quantify the electron-withdrawing effects of the chloro and trifluoromethyl groups by showing a build-up of negative charge on these substituents and a corresponding increase in positive charge on the adjacent carbon atoms of the benzene ring.

    Table 3: Representative Mulliken Atomic Charges for Key Atoms in Substituted Benzaldehydes

    This table illustrates the typical partial charges on selected atoms for benzaldehyde and a hypothetical this compound, as determined by Mulliken population analysis.

    AtomBenzaldehyde (Representative Charge)This compound (Hypothetical Charge)
    O (carbonyl)-0.45-0.48
    C (carbonyl)+0.30+0.35
    C (attached to Cl)-+0.15
    Cl--0.10
    C (attached to CF3)-+0.40
    F--0.25

    Fukui Functions and Reactive Sites

    Fukui functions are essential descriptors within the framework of Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.orgsemanticscholar.org This function quantifies the change in electron density at a specific point in the molecule when the total number of electrons is infinitesimally altered. psu.edu By analyzing the Fukui function, one can identify the atoms most susceptible to attack. psu.edu

    For this compound, a computational analysis would reveal the distribution of these reactive sites. The aldehyde group (CHO), being strongly electron-withdrawing, renders its carbonyl carbon highly electrophilic and thus a prime target for nucleophilic attack. This is a common feature in benzaldehyde and its derivatives. researchgate.net The trifluoromethyl (-CF3) and chloro (-Cl) groups are also electron-withdrawing, which further influences the electronic landscape of the benzene ring.

    A theoretical study would likely show the following:

    Site of Nucleophilic Attack (f+) : The highest value is expected on the carbonyl carbon of the aldehyde group, indicating its susceptibility to reaction with nucleophiles.

    Site of Electrophilic Attack (f-) : The oxygen atom of the carbonyl group and potentially specific carbons on the aromatic ring, depending on the combined directing effects of the substituents, would be identified as likely sites for electrophilic attack.

    These predictions are crucial for understanding the molecule's role in chemical synthesis and its potential interactions in biological systems.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and structural dynamics of a molecule. mdpi.comnih.gov For this compound, MD simulations can elucidate its behavior in various environments, such as in solution.

    Conformation Analysis

    The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the aldehyde group to the phenyl ring. Computational studies on substituted benzaldehydes often focus on the energy profile of this rotation to identify the most stable conformers. nih.gov

    An MD simulation would analyze the torsional or dihedral angle between the plane of the phenyl ring and the aldehyde group. This analysis reveals the most probable orientations of the aldehyde group relative to the adjacent trifluoromethyl group. The simulation would also capture the rotational behavior of the trifluoromethyl group itself. The resulting data can be used to calculate the potential energy surface, identifying the global energy minimum conformation and the energy barriers to rotation, which are critical for understanding the molecule's shape and reactivity.

    Radial Distribution Functions

    Radial Distribution Functions (RDFs), derived from MD simulation trajectories, describe how the density of other particles varies as a function of distance from a particular atom or group of atoms. iitg.ac.in An RDF analysis of this compound in a solvent, for example, would provide insight into the solvation structure.

    Key findings from such an analysis would include:

    The distribution of solvent molecules (e.g., water) around the polar carbonyl oxygen, showing a high probability of finding solvent protons nearby due to hydrogen bonding.

    The solvation shell around the hydrophobic trifluoromethyl group and the aromatic ring.

    The arrangement of counter-ions in a solution around the charged centers of the molecule.

    This information is valuable for understanding solubility, reaction kinetics in solution, and how the molecule interacts with its local environment.

    Prediction of Spectroscopic Parameters

    Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra. conicet.gov.ar Methods like DFT are routinely used to calculate NMR chemical shifts and vibrational frequencies with a high degree of accuracy. conicet.gov.arsolidstatetechnology.us

    Computed NMR Chemical Shifts (e.g., GIAO NMR)

    The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shielding tensors. rsc.orgimist.maresearchgate.net When combined with DFT, the GIAO method can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for molecules like this compound. researchgate.net These theoretical calculations are vital for confirming molecular structures and assigning experimental spectra. conicet.gov.ar

    While specific GIAO calculations for this molecule are not publicly documented, a table of expected chemical shifts can be predicted based on known data for benzaldehyde, trifluoromethylbenzene, and established substituent effects. nih.govdocbrown.info

    Table 1: Predicted NMR Chemical Shifts for this compound

    Atom TypePredicted Chemical Shift (δ, ppm)Notes
    ¹H NMR
    Aldehyde-H~9.9 - 10.1Deshielded proton due to the electronegative oxygen and ring currents.
    Aromatic-H~7.6 - 8.2Complex multiplet pattern for the three aromatic protons, shifted downfield by electron-withdrawing groups.
    ¹³C NMR
    Carbonyl-C~189 - 192Highly deshielded due to the double bond to oxygen.
    C-Cl~135 - 138Carbon directly attached to chlorine.
    C-CF₃~130 - 133 (quartet)Carbon attached to the CF₃ group; signal split into a quartet by fluorine coupling.
    C-CHO~134 - 137Carbon to which the aldehyde is attached.
    Aromatic-C~125 - 135Range for the remaining two aromatic carbons.
    CF₃~122 - 124 (quartet)Carbon of the trifluoromethyl group, significantly deshielded.
    ¹⁹F NMR
    -CF₃~ -62 to -64Typical range for an aromatic trifluoromethyl group.

    Note: These are illustrative values. Actual experimental values may vary based on solvent and other conditions.

    Vibrational Frequencies and Assignments (IR, Raman)

    Theoretical vibrational analysis using DFT methods provides harmonic frequencies and intensities for infrared (IR) and Raman spectra. nih.govgithub.io These calculations are fundamental for assigning the various vibrational modes of a molecule. solidstatetechnology.us The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. solidstatetechnology.us

    For this compound, the vibrational spectrum would be characterized by modes originating from the phenyl ring, the aldehyde group, the C-Cl bond, and the CF₃ group.

    Table 2: Representative Computed Vibrational Frequencies and Assignments for this compound

    Frequency (cm⁻¹) (Scaled)AssignmentDescription of Vibrational Mode
    ~3080 - 3120ν(C-H)Aromatic C-H stretching
    ~2850 - 2880ν(C-H)Aldehydic C-H stretching
    ~1700 - 1720ν(C=O)Carbonyl stretching
    ~1580 - 1600ν(C=C)Aromatic ring C=C stretching
    ~1320 - 1340ν(C-CF₃)C-CF₃ stretching
    ~1120 - 1180νas(CF₃)Asymmetric CF₃ stretching
    ~1040 - 1070Ring breathing mode
    ~750 - 790νs(CF₃)Symmetric CF₃ stretching
    ~650 - 750ν(C-Cl)C-Cl stretching

    Note: These are representative frequencies based on DFT calculations of similar substituted benzaldehydes and trifluoromethylbenzenes. solidstatetechnology.us ν = stretching, s = symmetric, as = asymmetric.

    Reactivity Prediction and Quantitative Structure-Activity Relationships (QSAR)

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models are built upon the principle that the structural and physicochemical properties of a molecule determine its interactions with a biological target or its behavior in a chemical reaction. In the context of this compound, QSAR studies can provide valuable insights into its potential biological activities and reactivity profile.

    While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related benzaldehyde derivatives. For instance, QSAR studies on benzaldehyde derivatives as inhibitors of enzymes like phenoloxidase have demonstrated the importance of certain molecular descriptors in determining their inhibitory potency. nih.gov These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. nih.gov

    Key molecular descriptors typically considered in QSAR studies of aromatic aldehydes include:

    Electronic Parameters: The electronic nature of substituents on the benzene ring significantly influences the reactivity of the aldehyde group. For this compound, the presence of two electron-withdrawing groups, the chloro (-Cl) and trifluoromethyl (-CF3) groups, is expected to increase the electrophilicity of the carbonyl carbon. This increased electrophilicity would make the aldehyde more susceptible to nucleophilic attack, a key step in many of its reactions. The Hammett constant is a common descriptor for the electron-donating or -withdrawing nature of substituents.

    Steric Parameters: The size and shape of the molecule and its substituents can affect how it fits into the active site of an enzyme or how it interacts with other reactants. The trifluoromethyl group is bulkier than a hydrogen atom, which could introduce steric hindrance in certain reactions.

    Hydrophobicity: The lipophilicity of a molecule, often quantified by its logP value, plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule.

    A hypothetical QSAR model for a series of compounds including this compound would likely reveal a correlation between these descriptors and a specific biological activity. For example, in a study of benzaldehyde derivatives as phenoloxidase inhibitors, it was found that the inhibitory activity was influenced by both steric and electronic factors. nih.gov

    Table 1: Key Physicochemical Descriptors for QSAR Studies

    Descriptor CategorySpecific DescriptorExpected Influence for this compound
    Electronic Hammett Constant (σ)Positive value, indicating electron-withdrawing nature, enhancing reactivity towards nucleophiles.
    Dipole MomentThe molecule is expected to have a significant dipole moment due to the electronegative substituents.
    Steric Molar RefractivityContributes to the overall size and polarizability of the molecule.
    van der Waals VolumeThe trifluoromethyl group adds significant bulk.
    Hydrophobicity LogPExpected to have a relatively high LogP value, indicating significant lipophilicity.

    By quantifying these descriptors for this compound and a series of related compounds, a mathematical model can be developed to predict the activity of new, untested derivatives. This predictive capability is a cornerstone of modern drug discovery and chemical research, allowing for the rational design of molecules with desired properties.

    Charge Transfer and Hyperpolarizability Studies

    The electronic properties of this compound, particularly those related to charge distribution and polarizability, are of significant interest for understanding its reactivity and its potential applications in materials science, especially in the field of nonlinear optics (NLO).

    Charge Transfer

    Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule, typically from an electron-donating group to an electron-accepting group. In this compound, both the chloro and trifluoromethyl groups are strong electron-withdrawing groups. The benzaldehyde moiety itself can act as an electron-withdrawing system due to the carbonyl group. The presence of these substituents significantly polarizes the molecule.

    Computational studies using methods like Density Functional Theory (DFT) can elucidate the charge distribution. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) surface would likely show a region of high positive potential around the carbonyl carbon, making it a prime target for nucleophilic attack. The electron-withdrawing nature of the substituents would further enhance this positive potential.

    Hyperpolarizability

    Hyperpolarizability is a measure of a molecule's ability to exhibit a nonlinear optical response when subjected to a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values are candidates for use in NLO materials, which have applications in technologies like optical switching and frequency conversion.

    The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. DFT calculations have been employed to determine the hyperpolarizability of various substituted benzaldehydes. mdpi.comresearchgate.net These studies have shown that the magnitude of β is highly dependent on the nature and position of the substituents on the benzene ring. mdpi.comresearchgate.net

    For this compound, the presence of the strong electron-withdrawing trifluoromethyl group, in conjunction with the chloro group and the carbonyl group, is expected to lead to a significant molecular dipole moment and a notable first-order hyperpolarizability. The asymmetric substitution pattern is crucial for a non-zero β value.

    Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability of Chlorobenzaldehyde Isomers

    CompoundDipole Moment (μ_tot) (Debye)First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ cm⁵/esu)
    o-Cl benzaldehyde3.1243155.86
    m-Cl benzaldehyde1.8918240.86
    p-Cl benzaldehyde2.1276820.22
    Data from DFT calculations at the B3LYP/6-31G'(d,p) level of theory. mdpi.comresearchgate.net

    The data for chlorobenzaldehydes illustrates the sensitivity of NLO properties to substituent position. mdpi.comresearchgate.net The investigation of these properties for this compound through computational methods would be a valuable endeavor to assess its potential as an NLO material.

    Advanced Spectroscopic Characterization Methodologies in Research on 4 Chloro 3 Trifluoromethyl Benzaldehyde

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine.

    Proton (¹H) NMR Spectroscopy

    In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal the electronic environment and connectivity of protons. For 4-Chloro-3-(trifluoromethyl)benzaldehyde, three distinct signals would be expected for the aromatic protons and one for the aldehydic proton.

    Aldehydic Proton (-CHO): A highly deshielded singlet is expected in the range of δ 9.8-10.1 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

    Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their precise shifts and coupling patterns are dictated by the substitution pattern.

    The proton at C-6 (adjacent to the chlorine) would likely be a doublet.

    The proton at C-5 (between the trifluoromethyl and formyl groups) would be influenced by both groups and likely appear as a doublet of doublets.

    The proton at C-2 (adjacent to the formyl group) would also be a doublet.

    The electron-withdrawing effects of the chloro, trifluoromethyl, and formyl groups would shift all aromatic protons downfield compared to unsubstituted benzene.

    Table 1: Predicted ¹H NMR Spectral Data for this compound

    Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
    -CHO 9.8 - 10.1 Singlet (s)
    Ar-H (C2) 7.8 - 8.2 Doublet (d)
    Ar-H (C5) 7.7 - 8.1 Doublet of Doublets (dd)

    Carbon-13 (¹³C) NMR Spectroscopy

    ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, eight distinct signals are expected (six for the aromatic ring, one for the carbonyl group, and one for the trifluoromethyl group).

    Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear significantly downfield, typically in the range of δ 188-193 ppm.

    Aromatic Carbons: The six aromatic carbons would have shifts between δ 120-140 ppm. The carbons directly attached to the electron-withdrawing substituents (C-3, C-4, and C-1) would be expected at different positions. The carbon of the CF₃ group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

    Trifluoromethyl Carbon (-CF₃): This carbon would appear as a quartet in the range of δ 120-125 ppm due to one-bond coupling with the three fluorine atoms (¹J-CF).

    Table 2: Predicted ¹³C NMR Spectral Data for this compound

    Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
    -CHO 188 - 193 Singlet (or narrow triplet)
    C-Cl (C4) 135 - 140 Singlet
    C-CF₃ (C3) 130 - 135 Quartet (q)
    C-CHO (C1) 133 - 138 Singlet
    Aromatic CH 125 - 135 Singlet

    Fluorine-19 (¹⁹F) NMR Spectroscopy

    ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is sensitive to the electronic nature of the aromatic ring. For a trifluoromethyl group at the meta-position on a benzaldehyde (B42025) ring, the signal would be expected around δ -63 ppm relative to a standard like CFCl₃. No splitting would be observed in a proton-decoupled spectrum.

    Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

    While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals.

    2D HETCOR (Heteronuclear Correlation), such as HSQC or HMQC: These experiments correlate directly bonded protons and carbons, allowing for definitive assignment of which proton is attached to which carbon in the aromatic ring.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for confirming the substitution pattern by observing correlations from the aldehydic proton to carbons C-2 and C-6, and from the aromatic protons to neighboring carbons.

    Solid-State NMR (ssNMR) could be used to study the compound in its crystalline powder form. It can provide information on molecular packing, conformation, and polymorphism, which are not accessible in solution-state NMR.

    Vibrational Spectroscopy

    Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.

    Fourier Transform Infrared (FTIR) Spectroscopy

    The FTIR spectrum of this compound would be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the substituted benzene ring.

    C=O Stretch: A very strong and sharp absorption band is expected around 1700-1715 cm⁻¹. The conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.

    C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

    C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region.

    C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region would indicate the C-Cl bond.

    Aromatic C=C Stretches: Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

    Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution pattern.

    Table 3: Predicted FTIR Absorption Bands for this compound

    Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
    Aldehyde C-H Stretch ~2820, ~2720 Weak
    Carbonyl C=O Stretch 1700 - 1715 Strong, Sharp
    Aromatic C=C Stretch 1600 - 1450 Medium to Weak
    C-F (of CF₃) Stretch 1300 - 1100 Very Strong

    Raman Spectroscopy

    Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. It measures the inelastic scattering of monochromatic light, revealing the vibrational modes of the molecule. For this compound, the Raman spectrum would be characterized by specific bands corresponding to the vibrations of its functional groups.

    Key expected vibrational modes for this compound would include:

    C=O Stretch: A strong band characteristic of the aldehyde carbonyl group, typically appearing in the 1680-1715 cm⁻¹ region.

    C-H Stretch (Aldehyde): A distinctive pair of bands often found between 2700-2900 cm⁻¹.

    Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the benzene ring.

    C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹.

    C-F Stretches (CF₃ group): Strong, characteristic bands usually located in the 1100-1350 cm⁻¹ region.

    While specific experimental Raman data for this compound is not widely published, analysis of related structures, such as chloro-substituted azaindole-carbaldehydes, shows that the position and intensity of the carbonyl stretch are sensitive to intermolecular interactions and the electronic effects of substituents on the aromatic ring. For instance, in solid-state analyses, intermolecular forces can influence the vibrational modes, leading to shifts in peak positions compared to theoretical calculations for an isolated molecule.

    Mass Spectrometry (MS)

    Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of volatile compounds like this compound. In a typical GC-MS analysis, the compound would first travel through a GC column, where it is separated from any impurities, and its retention time is recorded. Subsequently, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI), causing it to fragment into a pattern of smaller, charged ions.

    The resulting mass spectrum is a fingerprint that is characteristic of the molecule's structure. Based on the structure of this compound (molecular weight: 208.56 g/mol ), the following fragments would be anticipated in its EI mass spectrum:

    Plausible Fragment (Ion) Description Significance
    [M]⁺˙ Molecular IonConfirms the molecular weight of the compound.
    [M-H]⁺ Loss of the aldehydic protonA very common fragmentation for aldehydes.
    [M-CHO]⁺ Loss of the formyl groupIndicates the presence of a benzaldehyde structure.
    [M-Cl]⁺ Loss of a chlorine atomConfirms the presence of chlorine.
    [C₇H₄F₃O]⁺ Fragment corresponding to the trifluoromethyl benzoyl cationA stable acylium ion fragment.

    The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all chlorine-containing fragments, providing definitive evidence of its presence.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition.

    For this compound, HRMS is crucial for confirming its chemical formula, C₈H₄ClF₃O. The instrument would measure the mass of the molecular ion with very high precision, which can then be compared to the calculated exact mass. Any deviation, known as the mass error (typically measured in parts per million, ppm), would be very small for the correct formula. This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

    Interactive Table: HRMS Data for this compound Below is the theoretical monoisotopic mass used as a reference in HRMS analysis. An experimental measurement would aim to match this value with minimal error.

    Parameter Value Source
    Molecular Formula C₈H₄ClF₃O
    Calculated Monoisotopic Mass 207.99028 Da

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation. It typically generates quasi-molecular ions, such as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. This makes it highly effective for unequivocally determining the molecular weight of the parent compound.

    Predicted ESI-MS adducts for this compound show the variety of ions that can be formed and detected.

    Interactive Table: Predicted ESI-MS Adducts and m/z for this compound

    Adduct Type Ion Formula Predicted m/z Ionization Mode Source
    Protonated Molecule [M+H]⁺208.99756Positive
    Deprotonated Molecule [M-H]⁻206.98300Negative
    Sodium Adduct [M+Na]⁺230.97950Positive
    Potassium Adduct [M+K]⁺246.95344Positive
    Ammonium Adduct [M+NH₄]⁺226.02410Positive
    Formate (B1220265) Adduct [M+HCOO]⁻252.98848Negative

    X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

    X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

    As of the latest literature search, a solved single-crystal structure for this compound has not been reported in publicly accessible databases. However, an XRD analysis would yield critical structural parameters. For comparison, the analysis of a related compound, 5-chloro-7-azaindole-3-carbaldehyde, revealed a monoclinic crystal system with the space group P2₁/c and specific lattice parameters (a, b, c, and β). It also detailed how molecules form dimers in the crystal lattice through strong hydrogen bonds and other intermolecular forces. A similar analysis for this compound would likewise reveal its space group, unit cell dimensions, and the nature of any intermolecular interactions, such as dipole-dipole forces or π-stacking, which govern its solid-state properties.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from its benzaldehyde chromophore.

    The key electronic transitions would be:

    π → π* Transitions: These are strong absorptions associated with the π-electron system of the benzene ring and the carbonyl group. They typically occur at shorter wavelengths (higher energy).

    n → π* Transition: This is a weaker, lower-energy absorption resulting from the promotion of a non-bonding electron (from the carbonyl oxygen's lone pair) to an anti-bonding π* orbital. This transition is characteristically observed in molecules containing a carbonyl group.

    The substituents on the benzene ring—the chloro group (-Cl) and the trifluoromethyl group (-CF₃)—act as auxochromes that modify the absorption characteristics of the parent benzaldehyde chromophore. Both the electron-withdrawing nature of the trifluoromethyl group and the halo-group's ability to donate lone-pair electrons can influence the energy of the molecular orbitals, typically resulting in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzaldehyde.

    Elemental Analysis

    Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a sample. For this compound, this method is crucial for verifying its empirical formula, C₈H₄ClF₃O, and ensuring the purity of the synthesized compound. The analysis typically involves the combustion of a small, precisely weighed sample, followed by the quantification of the resulting combustion products (such as CO₂, H₂O, and nitrogen oxides) to determine the percentage by weight of carbon, hydrogen, and nitrogen. Other methods are employed for determining the percentages of halogens and oxygen.

    The theoretical elemental composition of this compound can be calculated from its molecular formula (C₈H₄ClF₃O) and the atomic weights of its constituent elements (C=12.011 u, H=1.008 u, Cl=35 .453 u, F=18.998 u, O=15.999 u). The total molecular weight of the compound is approximately 208.56 g/mol . sigmaaldrich.comuni.lu

    The calculated weight percentages of each element are presented in the table below.

    Table 1: Calculated Elemental Composition of this compound

    Element Symbol Atomic Weight (u) Number of Atoms Total Weight (u) Percentage (%)
    Carbon C 12.011 8 96.088 46.08
    Hydrogen H 1.008 4 4.032 1.93
    Chlorine Cl 35.453 1 35.453 17.00
    Fluorine F 18.998 3 56.994 27.33
    Oxygen O 15.999 1 15.999 7.67

    | Total | | | | 208.566 | 100.00 |

    Detailed research findings that report the experimental results of elemental analysis for this compound are not widely available in the surveyed literature. However, in synthetic chemistry research, it is standard practice to perform elemental analysis, and the results are expected to be in close agreement with the calculated values, typically within a ±0.4% margin of error, to confirm the structure and purity of the target molecule. Any significant deviation between the experimental and calculated values would suggest the presence of impurities or that the incorrect compound has been synthesized.

    Catalytic Transformations and Catalyst Development for 4 Chloro 3 Trifluoromethyl Benzaldehyde Reactions

    Catalytic Hydroboration of Aldehydes

    Catalytic hydroboration is a fundamental transformation that reduces aldehydes to their corresponding alcohols. For substrates like 4-chloro-3-(trifluoromethyl)benzaldehyde, this reaction provides a pathway to 4-chloro-3-(trifluoromethyl)benzyl alcohol, a valuable synthetic intermediate. The reaction involves the addition of a boron-hydrogen bond across the carbonyl double bond, typically using borane (B79455) reagents like pinacolborane (HBpin) or catecholborane (HBcat). osti.gov While this can occur without a catalyst, the use of catalysts enhances reaction rates, improves selectivity, and allows for milder reaction conditions. osti.govacs.org

    A variety of homogeneous catalysts have been developed for the hydroboration of aldehydes. These systems are often based on main-group elements or transition metals, offering distinct advantages in terms of activity and selectivity.

    Main-Group Catalysts: Interest in main-group metal complexes for catalysis is growing, as they are often less expensive and less toxic than their transition metal counterparts. rsc.org

    Group 14 Metallocenes: A series of Group 14 metallocenes (M = Ge, Sn, Pb) have been demonstrated to be effective catalysts for the hydroboration of aldehydes at room temperature. researchgate.netchemrxiv.org Studies comparing bis(pentamethylcyclopentadienyl) compounds with tetramethyldisiloxa rsc.orgmetallocenophanes found that the tin and lead metallocenophanes showed the highest reactivity. researchgate.net These compounds are classified as weak Lewis acids. researchgate.netchemrxiv.org

    Gallium-Silicon (GaSi) Catalysts: An electron-rich acyclic metallasilylene, L′(Cl)GaSiL (where L and L' are complex organic ligands), acts as a precatalyst in the hydroboration of aldehydes with HBpin. rsc.orgrsc.org This system is highly active, with a catalyst loading of just 1 mol% achieving high yields at room temperature. rsc.orgrsc.org

    Other Main-Group Systems: Simple, inexpensive salts like potassium carbonate (K₂CO₃) have been shown to be surprisingly effective catalysts for the hydroboration of a wide range of aldehydes and ketones with HBpin under mild conditions. acs.orgacs.org This transition-metal-free protocol offers operational simplicity and is suitable for large-scale applications. acs.org

    Table 1: Comparison of Selected Homogeneous Catalysts for Aldehyde Hydroboration

    Catalyst TypeExample CatalystBorane ReagentKey Features
    Group 14 Metallocene Tin and Lead MetallocenophanesHBpinHigh reactivity at room temperature. researchgate.net
    Gallium-Silicon L′(Cl)GaSiLHBpinHigh turnover frequency (TOF); good chemoselectivity for aldehydes over ketones. rsc.orgrsc.org
    Alkali Metal Salt K₂CO₃HBpinTransition-metal-free; mild conditions; inexpensive. acs.orgacs.org

    Mechanistic Aspects of Catalytic Hydroboration

    The mechanism of catalytic hydroboration varies depending on the catalyst employed.

    With Main-Group Catalysts: For Group 14 metallocenes, a Hammett analysis of aldehyde hydroboration yielded a ρ value of 0.73. researchgate.netchemrxiv.org This positive value suggests a buildup of negative charge in the turnover-limiting step, which is consistent with the transition state for hydride transfer from the boron reagent to the carbonyl carbon. researchgate.netchemrxiv.org In the case of the GaSi precatalyst, the silylene first reacts with the aldehyde in a [2+1] cycloaddition to form an oxasilirane intermediate. rsc.orgrsc.org This rearranges to form an alkoxysilylene, which is the active catalytic species. rsc.orgrsc.org For K₂CO₃ catalysis, density functional theory (DFT) calculations suggest that HBpin initially reacts with the carbonate to form a zwitterionic intermediate, which then activates the aldehyde. acs.org

    With Transition Metal Catalysts (e.g., Rhodium): A common mechanism for rhodium-catalyzed hydroboration begins with the oxidative addition of the B-H bond of the borane to the metal center. wikipedia.org This is followed by coordination of the aldehyde and subsequent migratory insertion of the carbonyl group into the rhodium-hydride bond. The final step is the reductive elimination of the resulting boronate ester, which regenerates the catalyst. wikipedia.org

    Catalytic Cyanosilylation of Aldehydes

    Catalytic cyanosilylation is another important transformation of aldehydes, yielding cyanohydrin silyl (B83357) ethers. This reaction involves the addition of a silyl cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), across the carbonyl group. For an electron-deficient substrate like this compound, this reaction is expected to proceed efficiently.

    Group 14 metallocene compounds, particularly the tin and lead metallocenophanes that are active in hydroboration, have also been shown to be effective catalysts for the cyanosilylation of aldehydes at room temperature. researchgate.net The Lewis acidic nature of these metallocenes is believed to activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the cyanide. researchgate.netchemrxiv.org

    Catalysis in Derivative Synthesis

    Catalysts are crucial for converting this compound into various functionalized derivatives.

    Synthesis of Phenylisocyanates: The synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate, an important intermediate for pharmaceuticals like sorafenib, involves the conversion of the corresponding aniline (B41778). google.com The aniline itself is prepared from a nitrated precursor, and its synthesis can involve catalytic reduction steps. For example, a FeCl₃·6H₂O/activated carbon/hydrazine (B178648) hydrate (B1144303) system can be used to reduce 4-nitro-2-trifluoromethylchlorobenzene, replacing traditional iron powder reduction methods and avoiding large amounts of iron waste. google.com The final step, reacting the aniline with triphosgene (B27547) to form the isocyanate, can be catalyzed by bases like DMF or pyridine (B92270). google.com

    Reductive Amination: The aldehyde can undergo reductive amination to form secondary or tertiary amines. This process typically involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. This reduction step is often catalyzed by transition metals like palladium or rhodium. nih.gov

    Oxidative Esterification: While not a direct transformation of the title compound, related benzaldehydes with strong electron-withdrawing groups have been studied in oxidative esterification reactions. researchgate.net These reactions convert the aldehyde to an ester in the presence of an alcohol, often using an oxidant and a catalyst. researchgate.net

    Catalyst Design Principles for Fluorinated Benzaldehydes

    Designing catalysts for substrates like this compound requires consideration of the unique properties conferred by the fluorine atoms.

    Exploiting Lewis Acidity: The electron-withdrawing nature of the CF₃ and Cl groups makes the carbonyl carbon highly electrophilic. Catalysts that function as Lewis acids can further enhance this electrophilicity by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack. This is a key principle in the Group 14 metallocene-catalyzed reactions. researchgate.netchemrxiv.org

    Managing Catalyst Deactivation: The presence of halogens and the potential for side reactions necessitate robust catalysts. For instance, in some hydrogenation systems, formic acid generated from a CO₂/H₂ equilibrium can adsorb onto the surface of ruthenium nanoparticle catalysts, creating formate (B1220265) species that inhibit the desired reaction. acs.org Catalyst design must account for such deactivation pathways. acs.org

    Harnessing Photocatalysis: Decatungstate photocatalysis has been used for the C-H fluorination of aldehydes to generate acyl fluorides. rsc.org This radical-based approach offers a different reaction pathway compared to traditional two-electron processes. The design of such systems involves selecting a photocatalyst that can be excited by light and then engage in a hydrogen atom transfer (HAT) with the aldehyde C-H bond to initiate the radical cascade. rsc.org

    Role of Electron-Withdrawing Groups in Catalytic Reactivity

    The chloro and trifluoromethyl groups on the benzaldehyde (B42025) ring are potent electron-withdrawing groups (EWGs) that profoundly influence the molecule's reactivity in catalytic transformations.

    Activation of the Carbonyl Group: EWGs inductively pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and more reactive towards nucleophiles. stackexchange.com This effect is generally favorable for reactions like hydroboration and cyanosilylation, where nucleophilic attack on the carbonyl is a key step. researchgate.netacs.org

    Stabilization of Intermediates: The EWGs can stabilize anionic intermediates that may form during a catalytic cycle. For example, in the transition state for hydride transfer during hydroboration, the developing negative charge on the oxygen is stabilized by the inductive effects of the CF₃ and Cl groups, contributing to a faster reaction rate as indicated by the positive ρ value in Hammett studies. researchgate.netchemrxiv.org

    Table 2: Summary of Electron-Withdrawing Group Effects on Catalytic Reactions

    Catalytic ReactionEffect of EWGs (CF₃, Cl)Mechanistic Rationale
    Hydroboration Increased reactivityEnhances electrophilicity of carbonyl carbon; stabilizes negative charge in the transition state. researchgate.netchemrxiv.org
    Cyanosilylation Increased reactivityEnhances electrophilicity of carbonyl carbon for nucleophilic attack by cyanide. researchgate.net
    NHC Catalysis Increased rate of initial adduct formationIncreases the susceptibility of the aldehyde to nucleophilic attack by the carbene. nih.gov
    Oxidative Reactions Can influence product distribution and yieldAffects the stability of radical or charged intermediates formed during the reaction. researchgate.netrsc.org

    Future Research Directions and Overarching Challenges

    Development of Novel and Sustainable Synthetic Routes

    The industrial synthesis of specialty chemicals like 4-Chloro-3-(trifluoromethyl)benzaldehyde is under increasing pressure to adopt greener and more efficient methodologies. Future research will be crucial in developing synthetic routes that minimize waste, avoid hazardous reagents, and improve atom economy.

    Key research thrusts include:

    One-Pot Procedures: Multi-step syntheses are often plagued by reduced yields and increased waste from intermediate purification steps. The development of one-pot procedures, where sequential reactions occur in a single reactor, represents a significant step forward. Research into methods like the two-step, one-pot reduction/cross-coupling of Weinreb amides to form functionalized benzaldehydes provides a template for future innovation. acs.org This strategy uses a stable aluminum hemiaminal as a latent aldehyde, protecting it for subsequent functionalization with organometallic reagents. acs.org Adapting such methodologies could streamline the synthesis of this compound, reducing operational complexity and waste.

    Green Catalysis and Reagents: A major challenge is replacing traditional, often toxic and stoichiometric, reagents with catalytic, environmentally benign alternatives. acs.org For instance, moving away from heavy metals or harsh oxidants is a priority. mdpi.com Future routes could explore selenium-catalyzed oxidations or the use of organocatalysts, which are more economical and greener. mdpi.com The development of processes using recyclable catalysts and aqueous media would significantly enhance the sustainability profile. mdpi.comacs.org

    Flow Chemistry: Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and improved consistency compared to batch processing. acs.org For reactions involving hazardous intermediates or precise temperature control, flow chemistry provides a robust solution. acs.org Future work should focus on adapting and optimizing the synthesis of this compound and its precursors for continuous manufacturing, which also facilitates easier scale-up. acs.org

    Exploration of New Applications in Emerging Fields

    While its role as a pharmaceutical intermediate is well-established, the unique electronic properties conferred by the trifluoromethyl and chlorine substituents make this compound an attractive candidate for applications in materials science and advanced diagnostics.

    Advanced Materials: The trifluoromethyl group is known to enhance the performance of materials used in polymers, dyes, and liquid crystals. Analogous fluorinated benzaldehydes are already used in the formulation of advanced polymers and coatings to improve durability and solvent resistance. Future research could investigate the incorporation of this compound into novel polymer backbones or as a precursor for high-performance materials. Its derivatives, such as imines, can be used to create polyimines, which are noted for their self-healing properties and recyclability as vitrimers. wikipedia.org

    Medical Diagnostics and Probes: A highly promising future direction is the development of radiolabeled derivatives for use as tracers in Positron Emission Tomography (PET). acs.org The synthesis of ¹¹C-labeled benzaldehydes has been demonstrated as a rapid and effective methodology. acs.org Creating a PET-active version of this molecule or its downstream products could enable new ways to map biological processes and targets in the human body, aiding in disease diagnosis and drug development. acs.org Furthermore, the scaffold can be used to create chemical probes for elucidating biological pathways and disease mechanisms.

    Integration with Artificial Intelligence and Machine Learning for Prediction and Design

    The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. researchgate.netdoaj.org For this compound, this integration offers powerful tools to overcome existing challenges and accelerate innovation. researchgate.net

    Synthesis Prediction and Optimization: AI-driven tools can now perform complex retrosynthetic analysis, suggesting novel and efficient synthetic pathways that a human chemist might overlook. nih.gov For forward synthesis, ML models can predict reaction outcomes, including yields and selectivity, by analyzing vast datasets of published reactions. researchgate.net This predictive power can drastically reduce the time and resources spent on empirical experimentation to find optimal reaction conditions. researchgate.net Companies and academic consortia are actively developing these tools to make synthesis planning more robust and data-driven. nih.gov

    De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties based on a starting scaffold like this compound. arxiv.org By defining specific objectives—such as improved binding affinity to a biological target or enhanced metabolic stability—researchers can use reinforcement learning and other techniques to generate libraries of virtual compounds for further screening. nih.govmdpi.com This approach accelerates the discovery of new drug candidates and functional materials.

    Accelerating Green Chemistry: AI can be specifically tasked with finding greener synthetic routes by incorporating green chemistry metrics into the predictive models. doaj.org This allows for the in silico screening of routes not just for yield, but also for sustainability, helping to design processes that are efficient and environmentally conscious from the outset.

    AI/ML ApplicationDescriptionPotential Impact on this compound
    Retrosynthesis Planning AI algorithms analyze a target molecule and propose potential synthetic routes by working backward from the product. doaj.orgnih.govDiscovery of more efficient, cost-effective, or novel pathways to the core molecule.
    Reaction Outcome Prediction ML models are trained on large datasets to predict the yield, selectivity, and byproducts of a chemical reaction under specific conditions. researchgate.netarxiv.orgReduces experimental optimization time; enables rapid screening of catalysts, solvents, and temperatures for synthesis.
    De Novo Design Generative models (e.g., GANs, VAEs) create new molecular structures with desired properties based on a given scaffold.Rapid generation of novel derivatives for drug discovery or materials science with potentially enhanced biological activity or performance.
    Automated Synthesis AI systems are integrated with robotic platforms ("molecule makers") to autonomously perform, analyze, and optimize reactions in a feedback loop. eurekalert.orgEnables high-throughput screening of reaction conditions and automated production of derivatives for testing.

    This table provides an overview of how Artificial Intelligence and Machine Learning can be applied to the synthesis and design related to this compound.

    Addressing Scale-Up Challenges for Industrial Applications

    Translating a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for energetic or multi-phase reactions common in the synthesis of complex aromatic compounds.

    Thermal Safety and Runaway Reactions: The nitration step often involved in the synthesis of precursors to this compound is highly exothermic. A critical challenge is preventing thermal runaway, where a loss of cooling can lead to a rapid increase in reaction rate, pressure, and potentially hazardous decomposition. Future research must involve detailed calorimetric studies and the development of robust dynamic models to simulate potential failure scenarios (e.g., cooling system breakdown) and establish safe operating limits for industrial reactors.

    Process Intensification: Technologies like reactive distillation, which combine reaction and separation into a single unit, can improve efficiency, reduce capital costs, and manage reaction equilibrium favorably. acs.org Investigating such process intensification strategies for the synthesis or purification of this compound could lead to more compact and economical industrial processes. acs.org

    Reactor Design and Material Compatibility: The choice of reactor material is crucial, especially when dealing with acidic or corrosive reagents. While glass-lined reactors are common, ensuring compatibility and preventing leaching or degradation over long-term industrial campaigns is a persistent challenge. Research into advanced materials or coatings for reactors could improve longevity and product purity.

    Investigation of Biological Activities Beyond Current Scope

    The primary use of this compound is as an intermediate, for instance, in the synthesis of the anticancer drug Sorafenib. However, the molecule's scaffold holds potential for a much broader range of biological activities that remain largely unexplored. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability. mdpi.comwechemglobal.com

    Future research should focus on:

    Exploring New Therapeutic Areas: Derivatives of the core structure could be screened for activity in other diseases. For example, studies have shown that compounds containing a trifluoromethylphenyl group can exhibit significant antibacterial activity. nih.gov Other research has pointed to trifluoromethyl-containing hydrazones as potential inhibitors of enzymes like acetylcholinesterase, relevant for Alzheimer's disease. researchgate.net A systematic exploration of derivatives against various bacterial strains, viruses, and enzyme families could uncover new therapeutic leads. wechemglobal.com

    Computational Target Deconvolution: Modern computational techniques in structural systems pharmacology allow for the in silico screening of small molecules against the entire human proteome. nih.govmdpi.com This approach can be used to identify novel, unexpected biological targets for derivatives of this compound, moving beyond the one-drug-one-target paradigm and potentially identifying polypharmacological agents with unique therapeutic profiles.

    Modulation of Ion Channels and Receptors: The trifluoromethyl group can significantly alter the electronic nature of a molecule, making it a powerful tool for fine-tuning interactions with specific biological targets like ion channels or G-protein coupled receptors. mdpi.com Synthesizing and testing a library of derivatives could lead to the discovery of novel modulators for these important drug target classes.

    Q & A

    Q. What are the common synthetic routes for preparing 4-Chloro-3-(trifluoromethyl)benzaldehyde in laboratory settings?

    Methodological Answer: The synthesis of this compound typically involves formylation or oxidation strategies. A plausible route is the formylation of a substituted toluene derivative using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., trifluoroacetic acid). Alternatively, directed ortho-metalation (DoM) of 3-(trifluoromethyl)chlorobenzene followed by reaction with DMF can introduce the aldehyde group. Careful control of reaction conditions (temperature, stoichiometry) is critical to avoid over-oxidation or undesired side products. Purity optimization often involves recrystallization or column chromatography .

    Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?

    Methodological Answer: Key characterization techniques include:

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aldehyde proton (~10 ppm) and aromatic signals. The trifluoromethyl group (19^{19}F NMR) appears as a quartet near -60 ppm.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 208.564 (C8_8H4_4ClF3_3O) .
    • Infrared Spectroscopy : A strong absorption band ~1700 cm1^{-1} confirms the aldehyde carbonyl group.
      Cross-referencing with databases like NIST ensures consistency in spectral assignments .

    Q. What are the recommended storage conditions to maintain the stability of this compound over extended periods?

    Methodological Answer: The compound is sensitive to air and moisture due to its aldehyde functionality. Storage under inert gas (argon or nitrogen) in amber glass vials at 2–8°C is advised. Desiccants like molecular sieves should be used to prevent hydrolysis. Periodic purity checks via TLC or HPLC are recommended to detect degradation, such as oxidation to the corresponding carboxylic acid .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

    Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

    • Perform differential scanning calorimetry (DSC) to confirm melting behavior.
    • Use single-crystal X-ray diffraction to resolve structural ambiguities, as demonstrated for related benzaldehyde derivatives in crystallographic studies .
    • Compare batch-specific 19^{19}F NMR shifts to identify solvent or humidity effects .

    Q. What strategies are employed to optimize the regioselective introduction of chloro and trifluoromethyl groups during synthesis?

    Methodological Answer: Regioselectivity is controlled via:

    • Directed metalation groups (DMGs) : A chlorine atom at the para position directs electrophilic substitution to the meta position for trifluoromethylation.
    • Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters.
    • Radical trifluoromethylation : Using Umemoto’s reagent under photoredox conditions to minimize by-products.
      Reaction progress should be monitored via GC-MS to optimize yields .

    Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

    Methodological Answer: The trifluoromethyl group deactivates the aromatic ring, reducing NAS reactivity at the meta position. However, the aldehyde’s ortho-directing effect can facilitate substitutions at the para position relative to the chlorine atom. Kinetic studies using Hammett plots or computational modeling (DFT) are recommended to predict reaction pathways. For example, the electron-deficient ring may favor SNAr mechanisms under strongly basic conditions .

    Q. What analytical approaches are critical for identifying and quantifying degradation products of this compound under varying pH conditions?

    Methodological Answer:

    • LC-MS/MS : Detects hydrolyzed products (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid) and dimerization by-products.
    • Accelerated stability testing : Expose the compound to buffers at pH 3–10 and monitor degradation kinetics via UV-Vis spectroscopy.
    • Quantum mechanical calculations : Predict degradation pathways using software like Gaussian to model protonation states and bond dissociation energies .

    Q. In multi-step syntheses, how can researchers mitigate unwanted side reactions when using this compound as a precursor for pharmaceutical intermediates?

    Methodological Answer:

    • Protection of the aldehyde group : Use acetal or imine protection during harsh reactions (e.g., Grignard additions).
    • Flow chemistry : Minimize residence time in reactive environments to prevent oxidation.
    • By-product analysis : Employ DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) that influence selectivity. For example, derivatives like ethyl carbamates (e.g., T64863) have been synthesized with >95% purity using controlled coupling conditions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Chloro-3-(trifluoromethyl)benzaldehyde
    Reactant of Route 2
    Reactant of Route 2
    4-Chloro-3-(trifluoromethyl)benzaldehyde

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.